

Cyanine5 Alkyne: A Technical Guide for Advanced Research Applications

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Compound of Interest		
Compound Name:	Cyanine5 alkyne	
Cat. No.:	B606867	Get Quote

Introduction

Cyanine5 (Cy5) alkyne is a fluorescent dye equipped with a terminal alkyne group, rendering it a valuable tool for bioorthogonal labeling and imaging in various research and drug development applications. Its ability to participate in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, commonly known as "click chemistry," allows for the specific and efficient conjugation to azide-modified biomolecules. This technical guide provides an indepth overview of **Cyanine5 alkyne**, including its chemical and physical properties, detailed experimental protocols for its application, and visualizations of relevant workflows and pathways. The primary CAS number for **Cyanine5 alkyne** is 1223357-57-0.[1][2][3]

Physicochemical and Spectroscopic Properties

Cyanine5 alkyne is a dark blue powder with good solubility in organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is poorly soluble in water.[2][3] Key properties are summarized in the tables below.



Fluorescence Quantum Yield

Property	Value	References
CAS Number	1223357-57-0	_
Molecular Formula	C35H42CIN3O	_
Molecular Weight	556.18 g/mol	_
Appearance	Dark blue powder	_
Solubility	Good in dichloromethane, DMF, DMSO, alcohols; poorly soluble in water	_
Spectroscopic Property	Value	References
Excitation Maximum (\(\lambda\)ex)	~646 nm	
Emission Maximum (λem)	~662 nm	_
Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	_

Key Applications and Experimental Protocols

~0.2

Cyanine5 alkyne is predominantly utilized in "click chemistry" for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans. This enables a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol provides a general guideline for the labeling of azide-modified biomolecules with **Cyanine5 alkyne**.

Materials:

Azide-modified biomolecule (e.g., protein, oligonucleotide)



- Cyanine5 alkyne
- DMSO or DMF for stock solutions
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate or other reducing agent
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional but recommended)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Prepare Stock Solutions:
 - Dissolve Cyanine5 alkyne in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - If using, prepare a 10 mM stock solution of TBTA in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add Cyanine5 alkyne stock solution to the reaction mixture. The final concentration may range from 10 to 100 μM, depending on the concentration of the biomolecule.
 - If using a ligand, add TBTA to the reaction mixture.
 - Add CuSO₄ to a final concentration of 100-500 μM.



- Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need optimization.
- Purification:
 - Remove unreacted dye and catalyst by a suitable purification method such as sizeexclusion chromatography, dialysis, or precipitation.

"Click-DIGE" for Glycoprotein Analysis

A specific application of **Cyanine5 alkyne** is in "Click-DIGE" (Difference Gel Electrophoresis), a technique used to identify differences in protein glycosylation between samples. In this method, cells are metabolically labeled with an azido-sugar, and the resulting azido-glycoproteins are then labeled with alkyne-functionalized cyanine dyes.

Experimental Workflow:

- Metabolic Labeling: Culture cells in the presence of an azido-sugar (e.g., N-azidoacetylgalactosamine, GalNAz) to incorporate it into glycoproteins.
- Cell Lysis: Harvest the cells and prepare protein lysates.
- Click Reaction: React the lysates containing azido-glycoproteins with Cyanine5 alkyne (and a charge- and size-matched Cyanine3 alkyne for a second sample) using a CuAAC protocol as described above.
- 2D Gel Electrophoresis: Combine the labeled samples and separate the proteins by twodimensional gel electrophoresis.
- Fluorescence Imaging: Scan the gel at the respective excitation and emission wavelengths for Cy3 and Cy5 to visualize and quantify the differences in glycoprotein expression.

Signaling Pathways and Workflows

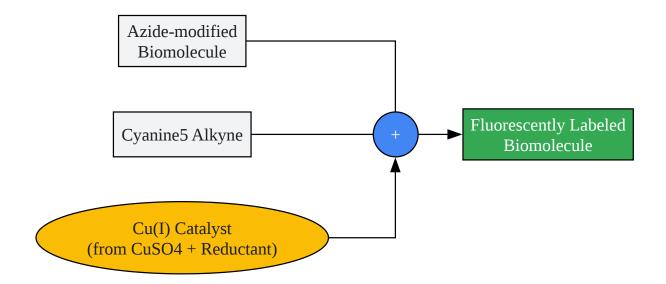




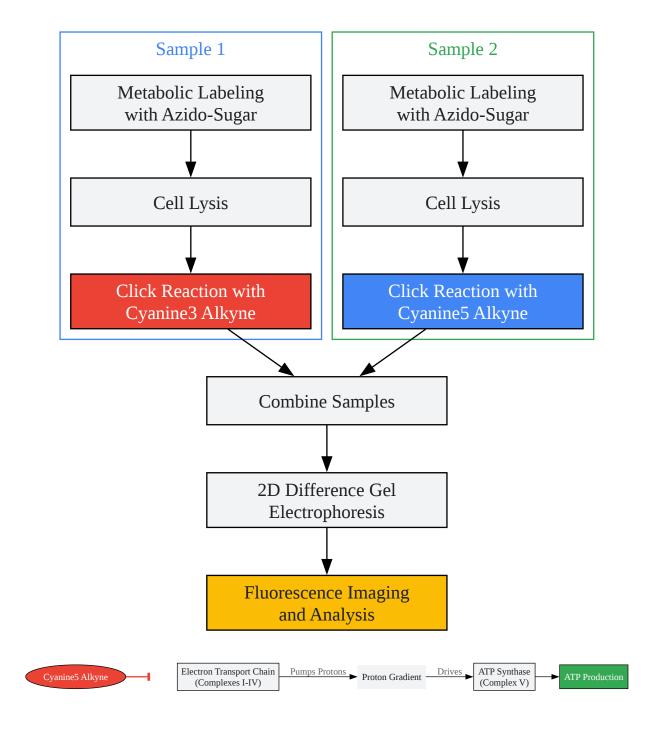
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of **Cyanine5 alkyne**'s utility lies in the CuAAC reaction, a highly specific and efficient bioorthogonal ligation.









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References

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